N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide
CAS No.: 853343-96-1
Cat. No.: VC16025765
Molecular Formula: C25H35Br2N3
Molecular Weight: 537.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853343-96-1 |
|---|---|
| Molecular Formula | C25H35Br2N3 |
| Molecular Weight | 537.4 g/mol |
| IUPAC Name | N-[2-(4-tert-butylphenyl)quinolin-4-yl]-N',N'-diethylethane-1,2-diamine;dihydrobromide |
| Standard InChI | InChI=1S/C25H33N3.2BrH/c1-6-28(7-2)17-16-26-24-18-23(27-22-11-9-8-10-21(22)24)19-12-14-20(15-13-19)25(3,4)5;;/h8-15,18H,6-7,16-17H2,1-5H3,(H,26,27);2*1H |
| Standard InChI Key | BGUBIRUHJJNGEA-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C(C)(C)C.Br.Br |
Introduction
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is a complex organic compound belonging to the quinoline derivative class. Quinoline derivatives are renowned for their diverse biological activities, making them significant in medicinal chemistry. This compound, with the CAS number 853343-96-1, has a molecular formula of C25H35Br2N3 and a molecular weight of 537.4 g/mol .
Synthesis Methods
The synthesis of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide typically involves multiple steps. A common method includes the Friedländer synthesis, which constructs quinoline rings through the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst like acetic acid. Another approach involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate, catalyzed by DMAP (4-dimethylaminopyridine), to yield tert-butyl quinolin-2-yl carbonates.
Chemical Reactions
This compound can undergo various chemical reactions:
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Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
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Reduction: With reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: Participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols in the presence of a base.
Biological Activity
Research indicates that quinoline derivatives exhibit anticancer and antimicrobial properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and has shown promise in disrupting bacterial cell wall synthesis. Additionally, it has been associated with the inhibition of bromodomain-containing proteins, which are critical in regulating gene expression and are linked to diseases like cancer and autoimmune disorders.
6.1. Medicinal Chemistry
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Anticancer Activity: Derivatives of quinoline can induce apoptosis in cancer cells through specific signaling pathways, making them potential candidates for cancer therapeutics.
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Antimicrobial Properties: The compound demonstrates significant inhibitory effects against various bacterial strains by disrupting bacterial cell wall synthesis.
6.2. Comparison with Similar Compounds
| Compound | Biological Activity |
|---|---|
| Quinoline | Diverse biological activities |
| Camptothecin | Antitumor properties |
| Chloroquine | Antimalarial drug |
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is unique due to its structural arrangement, which imparts distinct chemical and biological properties.
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